tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Radiochemistry
- Nicotinic Receptor Ligand Synthesis : The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors, involved coupling with tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate (Karimi & Långström, 2002).
Chemical Synthesis and Modification
- Azetidine-2-Carboxylic Acid Analogs : Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester (Sajjadi & Lubell, 2008).
- Novel Compound Synthesis : Bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, useful for deriving novel compounds, was synthesized efficiently (Meyers et al., 2009).
- Diels-Alder Reaction : Involvement in the Diels-Alder reaction of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate (Padwa et al., 2003).
- Cycloaddition Reactions : Masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions using silylmethyl-substituted aziridine and azetidine (Yadav & Sriramurthy, 2005).
Biochemical Research and Antimicrobial Agents
- Antimicrobial Agent Synthesis : Synthesized compounds including 3-(4-bromo phenyl) azetidine showed potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Safety and Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate”. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Mode of Action
It is known that the bromopyridinyl group and the azetidine ring in the structure could potentially interact with various biological targets .
Pharmacokinetics
The compound’s molecular weight (32919 g/mol) suggests that it may have suitable properties for oral bioavailability .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound is stable under inert atmosphere and should be stored at 2-8°C .
Properties
IUPAC Name |
tert-butyl 3-(3-bromopyridin-2-yl)oxyazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMREHLSIQVEMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704121 |
Source
|
Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227381-94-3 |
Source
|
Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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